
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isonicotinamide, also known as MNI-137, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MNI-137 is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
作用机制
The exact mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isonicotinamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes in the body. Specifically, this compound has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that is involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, this compound has been shown to have neuroprotective effects in a mouse model of Parkinson's disease. It has also been shown to improve glucose tolerance and insulin sensitivity in a mouse model of type 2 diabetes.
实验室实验的优点和局限性
One advantage of using N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isonicotinamide in lab experiments is its specificity for PDE4 inhibition. This allows researchers to study the effects of PDE4 inhibition in a more targeted manner. However, one limitation of using this compound is its relatively low potency compared to other PDE4 inhibitors. This may limit its usefulness in certain experiments.
未来方向
There are several potential future directions for research on N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isonicotinamide. One area of interest is its potential as a treatment for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Another area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its potency and specificity for PDE4 inhibition.
合成方法
The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isonicotinamide is a complex process that involves several steps. The first step involves the reaction of 2-methoxyphenol with 2-bromo-1-chloroethene to form 2-methoxy-4-(2-chloroethenyl)phenol. This compound is then reacted with sodium hydride and 4-bromo-1-butene to form 4-(2-chloroethenyl)-2-methoxyphenyl 4-bromobut-2-enoate. Finally, this compound is reacted with isonicotinamide to form this compound.
科学研究应用
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)isonicotinamide has been the subject of several scientific studies due to its potential as a therapeutic agent. One study found that this compound had anti-inflammatory effects in a mouse model of acute lung injury. Another study found that this compound had anti-cancer effects in human breast cancer cells. These studies suggest that this compound may have potential as a treatment for inflammatory diseases and cancer.
属性
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-21-15-6-2-3-7-16(15)22-13-5-4-10-19-17(20)14-8-11-18-12-9-14/h2-3,6-9,11-12H,10,13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNIAHQJJYBOOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



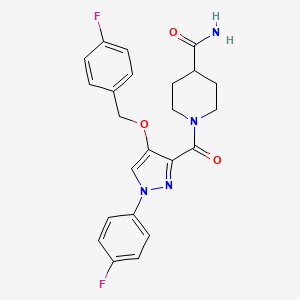
![(2E,NZ)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2790383.png)
![N-(4-{[(4-chlorophenyl)methyl]carbamoyl}phenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2790384.png)
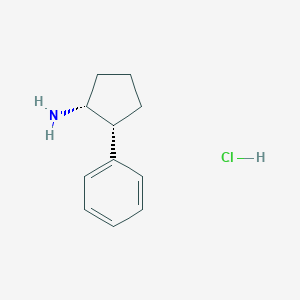
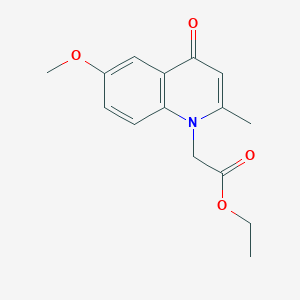
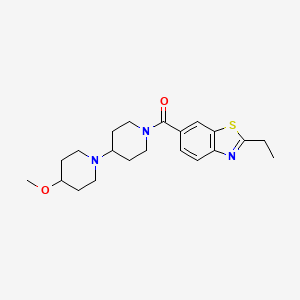
![methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2790393.png)
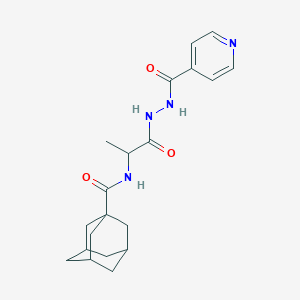
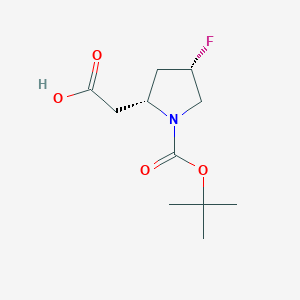
![2,6-Dichloro-5-fluoro-N-[2-(3-fluorophenyl)pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2790397.png)
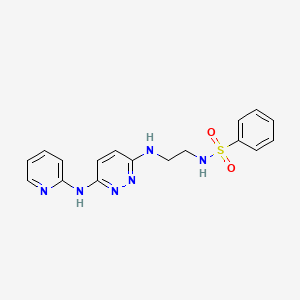
![2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2790399.png)